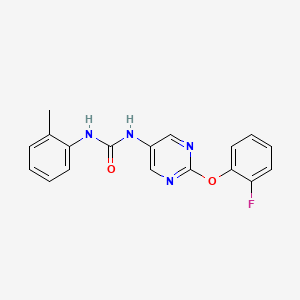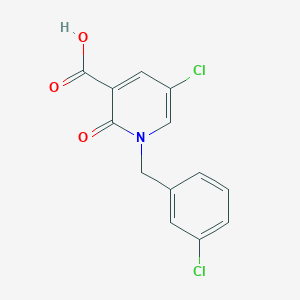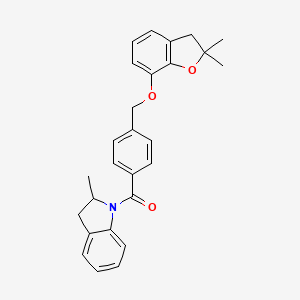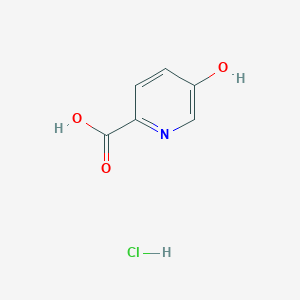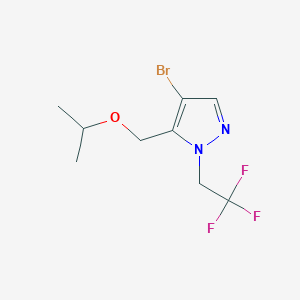
4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act as an antagonist for the P2X7 receptor, which plays a crucial role in the immune response and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole may have anti-inflammatory effects by inhibiting the activation of the P2X7 receptor. Additionally, the compound has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its potential as a novel therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects accurately.
Orientations Futures
There are several potential future directions for the use of 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in scientific research. These include further studies to understand its mechanism of action, investigating its potential as a treatment for neurodegenerative diseases, and exploring its potential as a therapeutic agent for other conditions such as cancer and autoimmune diseases. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound.
Conclusion
In conclusion, 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has shown potential in various scientific research studies. Its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of several conditions. While further research is needed to fully understand its mechanism of action and potential applications, this compound holds great promise for the future of scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with isopropoxymethyl chloride and 2,2,2-trifluoroethylamine in the presence of a base. The resulting compound is then purified using chromatography techniques to obtain the final product.
Applications De Recherche Scientifique
4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been used in various scientific research studies, including as a potential anti-inflammatory agent, as a P2X7 receptor antagonist, and as a potential treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
4-bromo-5-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-6(2)16-4-8-7(10)3-14-15(8)5-9(11,12)13/h3,6H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCNMEAQZORQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

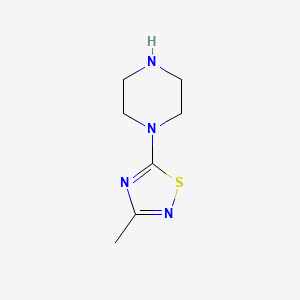
![N-[(4-methylphenyl)methyl]-4-(thiophene-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2558127.png)
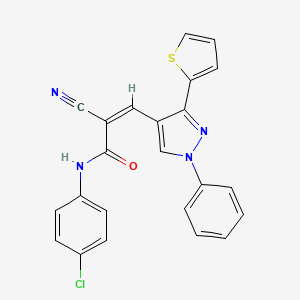
methanone](/img/structure/B2558129.png)
![(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2558130.png)

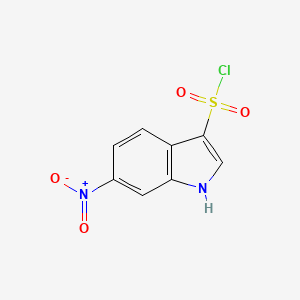
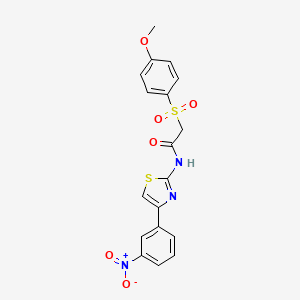
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2558136.png)
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2558137.png)
